molecular formula C14H14FN7 B13772996 N~6~-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine CAS No. 76551-40-1

N~6~-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine

Cat. No.: B13772996
CAS No.: 76551-40-1
M. Wt: 299.31 g/mol
InChI Key: AAIQHCDMWFEZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N⁶-[(4-Fluorophenyl)methyl]-N⁶-methylpteridine-2,4,6-triamine is a pteridine derivative synthesized via the condensation of 6-chloro-2,4-pteridinediamine with N-methyl-(4-fluorophenyl)methanamine . This compound belongs to a class of N⁶-substituted pteridinetriamines developed for their antimalarial properties. The 4-fluorophenylmethyl group at the N⁶ position is a critical structural feature, influencing both bioavailability and target binding. Early studies demonstrated that such derivatives exhibit potent activity against Plasmodium berghei in mice and Plasmodium cynomolgi in rhesus monkeys, with some compounds showing curative effects at low doses (e.g., 3.16 mg/kg) . Additionally, these compounds display antibacterial activity against Streptococcus faecalis and Staphylococcus aureus .

Properties

CAS No.

76551-40-1

Molecular Formula

C14H14FN7

Molecular Weight

299.31 g/mol

IUPAC Name

6-N-[(4-fluorophenyl)methyl]-6-N-methylpteridine-2,4,6-triamine

InChI

InChI=1S/C14H14FN7/c1-22(7-8-2-4-9(15)5-3-8)10-6-18-13-11(19-10)12(16)20-14(17)21-13/h2-6H,7H2,1H3,(H4,16,17,18,20,21)

InChI Key

AAIQHCDMWFEZMN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)F)C2=CN=C3C(=N2)C(=NC(=N3)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Pteridinetriamine,N6-[(4-fluorophenyl)methyl]-N6-methyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with pteridine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Pteridinetriamine,N6-[(4-fluorophenyl)methyl]-N6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2,4,6-Pteridinetriamine,N6-[(4-fluorophenyl)methyl]-N6-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Pteridinetriamine,N6-[(4-fluorophenyl)methyl]-N6-methyl- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • The 4-fluorophenyl group enhances selectivity for parasitic dihydrofolate reductase (DHFR), a key antimalarial target, while maintaining solubility .
  • Bulkier substituents (e.g., naphthalenyl) improve efficacy but may increase metabolic instability.

Quinazoline Derivatives

Quinazoline-based triamines, such as N⁶-[2-hydroxy-4-(trifluoromethoxy)benzyl]-N⁶-ethylquinazoline-2,4,6-triamine (15), share functional similarities but differ in core structure:

Compound Name Core Substituents Activity
15 Quinazoline Trifluoromethoxy, ethyl Antileishmanial (IC₅₀ = 2.1 µM)
17 Quinazoline Adamantylmethyl Moderate antileishmanial activity

Key Observations :

  • Quinazolines exhibit antileishmanial rather than antimalarial activity, likely due to differences in target enzyme (e.g., Leishmania DHFR vs. Plasmodium DHFR) .
  • The adamantyl group in compound 17 enhances lipophilicity but reduces aqueous solubility, limiting in vivo utility .

Triazine and Pyrimidine Derivatives

Triazine and pyrimidine analogs with fluorophenyl substituents provide insights into heterocyclic core effects:

Compound Name (Example) Core Substituents Activity
N²-(4-Fluorophenyl)-N⁴-phenyltriazine (7) Triazine 4-Fluorophenyl, pyrimidinylmethyl Research use (no activity data)
N⁴-(4-Fluorophenyl)-5-nitropyrimidine (6) Pyrimidine 4-Fluorophenyl, nitro, methoxyphenyl Unknown (structural analog)

Key Observations :

  • Nitro groups (e.g., in pyrimidine derivatives) may introduce redox activity but increase toxicity risks .

In Vivo Efficacy Comparison

describes triazine derivatives (compounds 19 and 20) with >95% suppression of P. yoelii in mice, despite lower in vitro activity. This contrasts with pteridine derivatives, where in vitro potency correlates with in vivo efficacy . The discrepancy suggests triazines may act via alternative mechanisms (e.g., immunomodulation) .

Structural and Pharmacokinetic Considerations

  • Planarity vs.
  • Metabolic Stability : Fluorinated aryl groups (as in the target compound) resist oxidative metabolism better than chlorinated or nitro-substituted analogs, improving half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.